Lipophilicity Profile: XLogP3 Differentiation for Optimized CNS Permeability
The compound's lipophilicity, a critical determinant of blood-brain barrier (BBB) permeability and overall bioavailability, is differentiated from its non-alkylated and N-alkylated analogs. 2-(2-Ethyl-1H-imidazol-1-yl)ethanamine has a computed XLogP3 value of -0.2, which places it in an optimal range for CNS drug candidates [1]. In contrast, the unsubstituted analog 2-(1H-imidazol-1-yl)ethanamine (CAS 5739-10-6) has a significantly lower XLogP3 value of -1.0, suggesting much lower passive membrane permeability [2]. Conversely, N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1), while having the same molecular weight, has a different substitution pattern, which may alter its logP and related properties, though a direct computed XLogP3 value is not readily available for comparison [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)ethanamine (CAS 5739-10-6): -1.0; N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1): No published XLogP3 value |
| Quantified Difference | 0.8 log unit increase in XLogP3 compared to the unsubstituted analog |
| Conditions | Computed property based on molecular structure (PubChem XLogP3 algorithm) |
Why This Matters
A lipophilicity value closer to 0 is associated with a better balance between aqueous solubility and passive membrane permeability, making this compound a more rational starting point for CNS drug discovery programs compared to its more hydrophilic analog.
- [1] PubChem. (2024). 2-(2-ethyl-1H-imidazol-1-yl)ethanamine (CID 22594112). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-(1H-imidazol-1-yl)ethanamine (CID 430667). National Center for Biotechnology Information. View Source
- [3] American Elements. (2026). N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1). Product Information. View Source
